
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, making them useful in various applications such as molecular switches and sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For example, the synthesis might involve the reaction of 4-ethoxybenzenediazonium chloride with 4-ethynyl-2-methylaniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of azobenzenes often involves similar steps but on a larger scale. The key factors include maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a photochromic material in molecular switches and sensors.
Biology: Potential use in studying light-induced biological processes.
Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the E (trans) and Z (cis) forms. This isomerization can affect the compound’s physical and chemical properties, making it useful in applications where light-induced changes are desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with a simple N=N linkage between two phenyl groups.
Disperse Orange 3: A commercially used azobenzene dye.
Methyl Red: An azobenzene derivative used as a pH indicator.
Uniqueness
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is unique due to the presence of ethoxy and ethynyl groups, which can influence its electronic properties and reactivity. These substituents can enhance its photochromic behavior and make it suitable for specific applications where other azobenzenes might not be as effective.
Eigenschaften
CAS-Nummer |
918150-52-4 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-(4-ethynyl-2-methylphenyl)diazene |
InChI |
InChI=1S/C17H16N2O/c1-4-14-6-11-17(13(3)12-14)19-18-15-7-9-16(10-8-15)20-5-2/h1,6-12H,5H2,2-3H3 |
InChI-Schlüssel |
OIHXPCGWMYWHLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



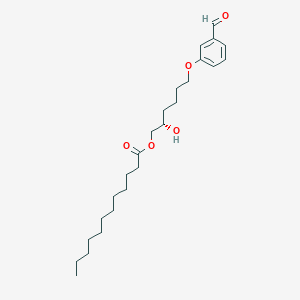
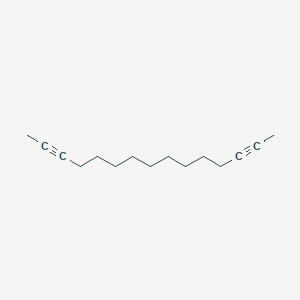
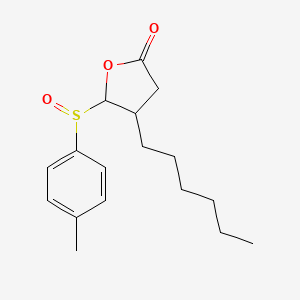
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
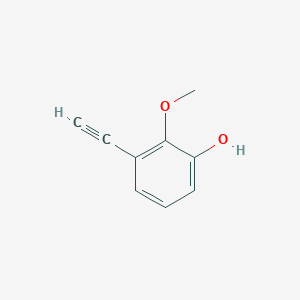
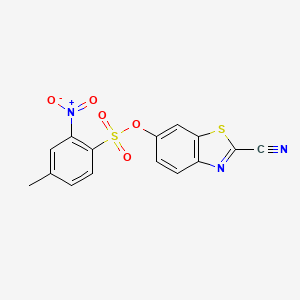
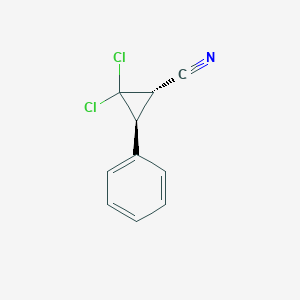
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
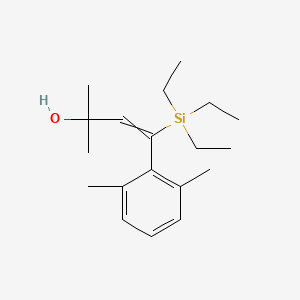
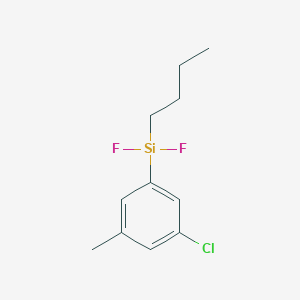
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
